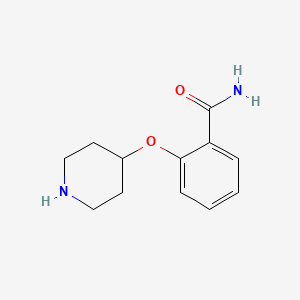

2-(Piperidin-4-yloxy)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-4-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-12(15)10-3-1-2-4-11(10)16-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEJHMXXBILHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590988 | |

| Record name | 2-[(Piperidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907159-01-7 | |

| Record name | 2-[(Piperidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Piperidin-4-yloxy)benzamide (C12H16N2O2): A Versatile Pharmacophore in Targeted Therapeutics and Antiparasitic Drug Discovery

Executive Summary

In the landscape of structure-based drug discovery (SBDD), the identification of privileged scaffolds that offer optimal physicochemical properties and versatile functionalization vectors is paramount. As a Senior Application Scientist, I frequently leverage 2-(Piperidin-4-yloxy)benzamide (C12H16N2O2) as a core building block. With a low molecular weight of 220.27 g/mol , this fragment combines a basic piperidine ring with a rigid benzamide moiety via an ether linkage. This unique structural topology provides an ideal vector for exploring chemical space, particularly in targeting N-Myristoyltransferase (NMT) in protozoan parasites, STAT3 pathways in oncology, and Tropomyosin-related kinases (Trk)[1],[2],[3].

This technical guide dissects the physicochemical rationale, mechanistic applications, and self-validating synthetic protocols associated with this critical pharmacophore.

PART 1: Physicochemical Profiling & Structural Rationale

The utility of this compound stems directly from its structural features. The piperidine nitrogen provides a basic center (pKa ~9.5) that remains protonated at physiological pH, enabling critical salt-bridge and ionic interactions within target protein pockets[1]. The ether linkage ensures rotational flexibility while maintaining a defined spatial distance between the basic amine and the aromatic core. Furthermore, the primary amide acts as a dual hydrogen bond donor and acceptor, heavily influencing the compound's residence time in kinase and transferase active sites.

Table 1: Physicochemical Properties & Structural Causality

| Property | Value | Causality / Impact on Drug Design |

| Molecular Formula | C12H16N2O2 | Provides a highly functionalizable, lead-like framework[4]. |

| Molecular Weight | 220.27 g/mol | Low MW allows for extensive downstream functionalization without violating Lipinski’s Rule of 5. |

| CAS Registry Number | 907159-01-7 | Standardized identifier for reagent procurement and library synthesis[4]. |

| Hydrogen Bond Donors | 3 (Amide NH₂, Piperidine NH) | Enables critical anchoring interactions with target active site residues (e.g., C-terminal carboxylates). |

| Hydrogen Bond Acceptors | 3 (Amide O, Ether O, Piperidine N) | Facilitates water-mediated hydrogen bonding networks within hydrophobic pockets. |

| Topological Polar Surface Area | ~64 Ų | Optimal for cellular permeability; strikes a balance between aqueous solubility and lipophilicity. |

PART 2: Mechanistic Applications in Drug Discovery

N-Myristoyltransferase (NMT) Inhibition in Parasites

N-Myristoyltransferase (NMT) is a validated, essential drug target in protozoan parasites such as Plasmodium falciparum, Plasmodium vivax, and Cryptosporidium parvum[1],[5]. NMT catalyzes the transfer of myristate to the N-terminal glycine of substrate proteins, a process critical for parasite survival and membrane localization.

Optimized inhibitors, such as Compound 18 (N-[2-(3-methoxyphenyl)ethanimidoyl]-2-piperidin-4-yloxy-benzamide), utilize the this compound core to anchor into the NMT binding pocket[6]. Mechanistic Causality: The basic piperidine nitrogen forms a critical ionic interaction with the C-terminal carboxylate of NMT, while the benzamide core packs tightly against hydrophobic residues like Tyr225 (in Cryptosporidium) or Tyr211 (in Plasmodium)[1],[7].

Mechanism of N-Myristoyltransferase (NMT) inhibition by piperidine-benzamide derivatives.

STAT3 Pathway Modulation in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a major oncology target. Historically, STAT3 inhibitors suffered from poor cellular permeability due to their peptidic nature and negatively charged phosphotyrosine mimetics[3]. The this compound scaffold (e.g., compound HJC-1-25) acts as a cell-permeable, low-molecular-weight fragment that retains high-affinity binding to the STAT3 SH2 domain, overcoming the pharmacokinetic liabilities of traditional peptides[3].

Tropomyosin-related Kinases (Trk) Inhibition

In the development of Trk inhibitors for pain management and oncology, this scaffold is functionalized into N-acylpiperidine ethers. The piperidine nitrogen serves as a highly reactive synthetic handle for acylation, allowing rapid generation of structure-activity relationship (SAR) libraries to target TrkA, TrkB, and TrkC[2].

Table 2: Biological Targets and Scaffold Applications

| Target | Disease Indication | Scaffold Role & Mechanistic Action |

| NMT | Malaria, Cryptosporidiosis | Basic anchor; piperidine nitrogen forms ionic bonds with NMT C-terminal carboxylate[1]. |

| STAT3 | Oncology | Cell-permeable fragment replacing phosphotyrosine peptides in the SH2 domain[3]. |

| Trk Kinases | Pain, Cancer | Core scaffold for N-acylpiperidine ether inhibitor synthesis via amine functionalization[2]. |

PART 3: Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every synthetic step includes an explanation of causality and a mandatory analytical checkpoint to prevent the propagation of errors.

Step-by-step synthetic workflow for this compound via SNAr.

Protocol 1: Synthesis of this compound via SNAr

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Procedure: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes, then add 2-fluorobenzamide (1.0 eq). Warm to room temperature and stir for 12 hours.

-

Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the secondary alcohol, forming a highly nucleophilic alkoxide. DMF is chosen as a polar aprotic solvent to solvate the sodium cation, leaving the alkoxide "naked" and highly reactive. The fluorine atom on the benzamide acts as an excellent leaving group, while the ortho-amide group provides the necessary electron withdrawal to activate the aromatic ring for SNAr.

Step 2: Boc Deprotection

-

Procedure: Isolate the N-Boc intermediate via aqueous workup. Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (1:4 ratio of TFA:DCM) at 0°C. Stir for 2 hours at room temperature.

-

Causality: TFA provides the necessary acidic environment to protonate the Boc carbamate oxygen, leading to the elimination of isobutylene gas and carbon dioxide. This cleanly unmasks the secondary amine required for target engagement.

Self-Validation Checkpoint: Before proceeding to biological assays, the product must be validated to confirm structural integrity:

-

LC-MS: Confirm the presence of the [M+H]⁺ ion at m/z 221.1.

-

¹H-NMR (DMSO-d6): Verify the disappearance of the 9-proton singlet at ~1.40 ppm (indicating complete Boc removal) and the presence of the primary amide protons at ~7.5 ppm.

Protocol 2: NMT Enzymatic Validation Assay

To confirm the biological activity of derivatives synthesized from this scaffold, an enzymatic assay is required.

-

Procedure: Incubate recombinant Cryptosporidium NMT (CpNMT) with Myristoyl-CoA, a fluorogenic peptide substrate (e.g., coumarin-labeled), and varying concentrations of the synthesized inhibitor.

-

Causality & Validation: The assay measures the transfer of myristate to the peptide. Active inhibitors will competitively bind the NMT active site, preventing myristoylation and resulting in a dose-dependent decrease in fluorescence. The self-validating nature of this assay lies in running a parallel control with human NMT (HsNMT) to calculate the Selectivity Index (SI), ensuring the compound targets the parasite without host toxicity[1],[7].

References

1.[1] Identification of and Structural Insights into Hit Compounds Targeting N-Myristoyltransferase for Cryptosporidium Drug Development. ACS Infectious Diseases. 2.[6] 4UFV: Plasmodium vivax N-myristoyltransferase in complex with a pyridyl inhibitor (compound 18). RCSB PDB. 3.[3] WO2014113467A1 - Stat3 inhibitor. Google Patents. 4.[2] WO2015092610A1 - N-acylpiperidine ether tropomyosin-related kinase inhibitors. Google Patents. 5.[4] 907159-01-7 (this compound). Kuujia / Chem960.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2015092610A1 - N-acylpiperidine ether tropomyosin-related kinase inhibitors - Google Patents [patents.google.com]

- 3. WO2014113467A1 - Stat3 inhibitor - Google Patents [patents.google.com]

- 4. 907159-01-7(this compound) | Kuujia.com [es.kuujia.com]

- 5. Identification of and Structural Insights into Hit Compounds Targeting N-Myristoyltransferase for Cryptosporidium Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. escholarship.org [escholarship.org]

Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of 2-(Piperidin-4-yloxy)benzamide

Executive Summary

2-(Piperidin-4-yloxy)benzamide is a privileged structural motif in modern medicinal chemistry. It is frequently utilized as a critical building block to rescue the physicochemical liabilities of highly lipophilic pharmacophores. By integrating this moiety, drug developers have successfully synthesized potent therapeutics, ranging from Tropomyosin-related kinase (Trk) inhibitors to highly soluble STAT3 inhibitors (e.g., HJC0152) and N-myristoyltransferase (NMT) inhibitors.

This whitepaper provides an in-depth technical analysis of the solubility dynamics of the this compound scaffold in dimethyl sulfoxide (DMSO) and aqueous media. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting—focusing instead on the causality behind solvent interactions and detailing self-validating experimental protocols to ensure absolute data integrity during drug development.

Physicochemical Profiling: The Causality of Solubility

The biphasic solubility profile of this compound is dictated by its molecular architecture: a rigid, lipophilic benzamide core paired with a flexible piperidine ring containing a secondary amine.

DMSO Solubility: Disruption of the Crystal Lattice

Dimethyl sulfoxide (DMSO) is the universal solvent for in vitro screening. As a highly polar aprotic solvent with a strong dipole moment, DMSO efficiently disrupts the crystal lattice energy of the benzamide core. It acts as a potent hydrogen-bond acceptor, solvating both the primary amide and the secondary amine. Consequently, the scaffold exhibits exceptional solubility in 100% anhydrous DMSO (routinely >50 mg/mL). Causality in experimental design: This high solubility ensures that concentrated master stocks (e.g., 10 mM to 50 mM) can be maintained without the risk of spontaneous precipitation during freeze-thaw cycles, ensuring reliable high-throughput screening (HTS).

Aqueous Solubility: pH-Dependent Ionization

In aqueous media, solubility is strictly governed by the ionization state of the piperidine nitrogen, which possesses a calculated pKa of approximately 10.4.

-

Free Base State: In alkaline conditions, the unprotonated free base exhibits poor aqueous solubility due to the dominance of the lipophilic aromatic system and strong intermolecular hydrogen bonding.

-

Protonated State (Salt Formation): At physiological pH (7.4) or in the stomach's acidic environment, the amine is >99% protonated. Formulating this scaffold as a hydrochloride (HCl) or trifluoroacetate (TFA) salt dramatically enhances its hydration capacity.

The strategic addition of this piperidine/alkylamino moiety is a proven method for solubility enhancement. For example, tethering similar basic amine groups to the highly insoluble drug niclosamide yielded the STAT3 inhibitor derivative HJC0152, which achieved an aqueous solubility of 762 µg/mL—a staggering 3300-fold improvement over the parent compound . Similarly, in the development of N-myristoyltransferase (NMT) inhibitors for Cryptosporidium, the piperidin-4-yloxy-benzamide motif ensures sufficient aqueous solubility for robust enzymatic assays and in vivo dosing .

Quantitative Data Summary

The following table synthesizes the expected solubility metrics for the this compound scaffold and its relevant derivatives across different media.

| Compound / Form | Solvent / Medium | Solubility Range | Mechanistic Driver |

| This compound (Free Base) | Water (pH > 10.0) | Low (< 0.1 mg/mL) | High crystal lattice energy; unprotonated amine |

| This compound (HCl Salt) | Water / PBS (pH 7.4) | High (> 10.0 mg/mL) | Ionization of piperidine nitrogen (pKa ~10.4) |

| HJC0152 (Derivative) | Water | 0.762 mg/mL | Salt formation; 3300-fold increase vs. parent core |

| This compound (Any) | 100% Anhydrous DMSO | Excellent (> 50 mg/mL) | Aprotic solvation of H-bond donors/acceptors |

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness in early-stage drug development, solubility must be evaluated through rigorous workflows. The choice between kinetic and thermodynamic assays depends entirely on the experimental question being asked.

Workflow Visualization

Workflow comparing Kinetic vs. Thermodynamic solubility assays for benzamide derivatives.

Protocol A: Thermodynamic Shake-Flask Method (Equilibrium Solubility)

Causality: This is the gold standard for late-stage lead optimization. It measures the true equilibrium between the solid crystal lattice and the solvated state, independent of formulation artifacts.

-

Preparation : Weigh an excess amount (~5-10 mg) of this compound (HCl salt) into a clear glass vial.

-

Solvent Addition : Add 1.0 mL of the target aqueous medium (e.g., 50 mM Phosphate Buffer pH 7.4).

-

Equilibration : Seal the vial and agitate on an orbital shaker at 300 rpm for 24 to 48 hours at a constant temperature (25.0 ± 0.1 °C).

-

Self-Validation Step 1: Inspect the vial at 24 hours. If all solid has dissolved, the solution is not saturated. You must add more solid API until a visible pellet remains, ensuring true equilibrium is reached.

-

-

Phase Separation : Centrifuge the suspension at 10,000 × g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter.

-

Self-Validation Step 2: If filtering, discard the first 10-20% of the filtrate. Highly lipophilic benzamide cores can temporarily adsorb to the filter membrane, artificially lowering the quantified concentration of the initial drops.

-

-

Quantification : Dilute the supernatant appropriately and analyze via HPLC-UV against a standard curve.

-

pH Verification :

-

Self-Validation Step 3: Measure the pH of the final saturated supernatant. Dissolving high concentrations of an HCl salt can consume buffer capacity and acidify the solution, artificially inflating the apparent solubility. If the pH has shifted by >0.1 units, the data reflects the solubility at the new pH, not the target pH.

-

Protocol B: Kinetic Solvent-Shift Assay

Causality: This assay mimics the rapid dilution of a DMSO stock into an aqueous biological assay. It identifies the concentration at which the compound "crashes out" of a kinetically unstable supersaturated state, which is critical for preventing false negatives in in vitro pharmacology screens.

-

Stock Preparation : Dissolve the API in 100% anhydrous DMSO to yield a 10 mM stock solution.

-

Serial Dilution : Dispense aliquots of the DMSO stock into a 96-well plate.

-

Aqueous Shift : Rapidly add PBS (pH 7.4) to achieve final API concentrations ranging from 1 µM to 500 µM, maintaining a strict, constant final DMSO concentration (e.g., exactly 1.0% v/v across all wells).

-

Incubation : Incubate at room temperature for 2 hours.

-

Detection : Measure light scattering using a nephelometer at 620 nm. An inflection point in the scattering curve indicates the kinetic solubility limit—the exact point where the piperidine-benzamide scaffold begins to form colloidal aggregates.

References

- Title: WO2014113467A1 - Stat3 inhibitor Source: Google Patents URL

-

Title: Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents Source: PubMed Central (PMC) / ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Identification of and Structural Insights into Hit Compounds Targeting N-Myristoyltransferase for Cryptosporidium Drug Development Source: ACS Infectious Diseases URL: [Link]

An In-depth Technical Guide to the Ortho-Substituted Piperidinyl Benzamide Scaffold

This guide provides a comprehensive technical overview of the ortho-substituted piperidinyl benzamide scaffold, a privileged structure in modern medicinal chemistry. We will delve into the core chemical principles, structure-activity relationships (SAR), and therapeutic applications that make this scaffold a cornerstone of drug discovery, particularly in the realm of central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their own research endeavors.

Introduction: The Significance of a Well-Positioned Scaffold

The benzamide functional group is a common motif in a wide range of pharmaceuticals, known for its ability to form key hydrogen bonding interactions with biological targets.[1][2] When coupled with a piperidine ring, a six-membered nitrogen-containing heterocycle, the resulting piperidinyl benzamide scaffold gains a three-dimensional architecture that is crucial for specific receptor engagement.[3][4]

The "ortho-substitution" on the benzamide's phenyl ring is of particular importance. This seemingly subtle modification can profoundly influence the molecule's conformation, electronic properties, and ultimately, its biological activity. The strategic placement of a substituent at this position can enforce a specific torsional angle between the phenyl ring and the amide bond, a critical factor in optimizing receptor binding and selectivity. This guide will explore the nuances of how this ortho-substitution, in concert with modifications to the piperidine moiety, gives rise to a diverse array of pharmacological activities.

The Core Scaffold: Synthetic Strategies and Chemical Space

The construction of the ortho-substituted piperidinyl benzamide scaffold can be approached through several reliable synthetic routes. The choice of a particular strategy often depends on the desired substitution patterns on both the aromatic ring and the piperidine nucleus.

A common and versatile approach involves the amide coupling of a substituted benzoic acid with a piperidine derivative. This is typically achieved using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

Alternatively, the synthesis can proceed via the reaction of a substituted benzoyl chloride with the desired piperidine. This method is often high-yielding but may be less tolerant of sensitive functional groups.

Illustrative Synthetic Workflow:

Below is a generalized workflow for the synthesis of an ortho-substituted piperidinyl benzamide.

Caption: Generalized synthetic workflow for ortho-substituted piperidinyl benzamides.

Unlocking Potential: Structure-Activity Relationship (SAR) Insights

The pharmacological profile of the ortho-substituted piperidinyl benzamide scaffold is exquisitely sensitive to structural modifications. A systematic exploration of the SAR is therefore paramount in the design of potent and selective drug candidates.

Key Areas of SAR Exploration:

-

Ortho-Substituent on the Benzamide Ring: The nature of the ortho-substituent is a critical determinant of activity. Electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., halogens, nitro) can dramatically alter the electronic landscape of the aromatic ring and its interaction with the target protein. Furthermore, the steric bulk of the ortho-substituent can influence the preferred conformation of the molecule, locking it into a bioactive state.

-

Substituents on the Piperidine Ring: The piperidine ring offers multiple points for diversification. N-alkylation or N-acylation can modulate the basicity of the piperidine nitrogen and introduce additional points of interaction with the target. Substituents on the carbon atoms of the piperidine ring can be used to fine-tune lipophilicity and explore deeper pockets within the binding site.

-

The Amide Linker: While less frequently modified, the amide bond itself can be a target for isosteric replacement to improve pharmacokinetic properties such as metabolic stability.

Quantitative SAR Data Summary:

The following table summarizes hypothetical SAR data for a series of ortho-substituted piperidinyl benzamides targeting a generic G-protein coupled receptor (GPCR).

| Compound | Ortho-Substituent (R1) | Piperidine N-Substituent (R2) | Binding Affinity (Ki, nM) |

| 1a | -OCH3 | -H | 50 |

| 1b | -Cl | -H | 75 |

| 1c | -OCH3 | -CH3 | 25 |

| 1d | -OCH3 | -CH2CH3 | 60 |

| 1e | -Cl | -CH3 | 40 |

This is a representative table and does not reflect actual experimental data.

Mechanisms of Action: Modulating Key Biological Pathways

Compounds based on the ortho-substituted piperidinyl benzamide scaffold have been shown to interact with a variety of biological targets, with a notable prevalence for receptors in the central nervous system.

Dopamine Receptor Antagonism:

A significant number of these compounds act as antagonists at dopamine D2-like receptors (D2, D3, and D4).[5] This is the primary mechanism of action for their use as antipsychotic and antiemetic agents.[5] By blocking the binding of dopamine, these compounds modulate downstream signaling pathways, primarily leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] The atypical antipsychotic drug, amisulpride, is a classic example of a substituted benzamide that exhibits selective antagonism of dopamine D2 and D3 receptors.[6][7][8] At low doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which is thought to contribute to its antidepressant effects.[8] At higher doses, it blocks postsynaptic D2/D3 receptors, producing its antipsychotic effects.[6][8]

Signaling Pathway of Dopamine D2 Receptor Antagonism:

Caption: Simplified signaling pathway of dopamine D2 receptor antagonism.

Other Potential Targets:

Beyond dopamine receptors, this versatile scaffold has been explored for its activity against a range of other targets, including:

-

Sigma Receptors: Implicated in a variety of CNS functions and disorders.

-

Serotonin Receptors: Certain derivatives have shown affinity for various serotonin receptor subtypes, suggesting potential applications in treating mood and anxiety disorders.[6]

-

Enzyme Inhibition: Some benzamide derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs), making them of interest in oncology research.[5]

In Practice: A Representative Experimental Protocol

To provide a practical context, the following is a detailed, step-by-step methodology for a key experiment in the characterization of a novel ortho-substituted piperidinyl benzamide.

Protocol: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

[3H]-Spiperone (a radiolabeled D2 receptor antagonist).

-

Test compound (dissolved in DMSO).

-

Haloperidol (a known D2 receptor antagonist, for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest the HEK293-D2R cells and homogenize them in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding).

-

50 µL of a high concentration of haloperidol (for non-specific binding).

-

50 µL of varying concentrations of the test compound.

-

-

Add 50 µL of [3H]-Spiperone to each well.

-

Add 100 µL of the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

-

Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Future Perspectives and Emerging Opportunities

The ortho-substituted piperidinyl benzamide scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

-

Expanding the Target Space: Exploring the activity of this scaffold against novel and challenging targets, including those outside of the CNS.

-

Improving Selectivity: Fine-tuning the substitution patterns to achieve greater selectivity for specific receptor subtypes, thereby reducing off-target effects and improving the therapeutic index.

-

Novel Drug Delivery Systems: Developing innovative formulations and delivery strategies to enhance the pharmacokinetic and pharmacodynamic properties of these compounds.

By leveraging the rich chemical space and well-established SAR of the ortho-substituted piperidinyl benzamide scaffold, researchers are well-positioned to develop the next generation of innovative therapeutics for a wide range of debilitating diseases.

References

- Benzamides: Sulpiride - Pharmaguideline. (n.d.).

- Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide - Benchchem. (n.d.).

- Studies on the Mechanism of Action of Substituted Benzamide Drugs - PubMed. (n.d.).

- Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. (2002, April 15).

- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. (2015, January 5).

- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed. (2015, April 15).

- Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed. (2018, December 15).

- Synthesis and structure-activity relationships of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives as novel CCR3 antagonists - PubMed. (2008, January 1).

- Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 | ACS Omega - ACS Publications. (2019, August 15).

-

Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). Retrieved from [Link]

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28).

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).

- synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.).

- The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed. (2020, July 31).

- Consensus on the use of substituted benzamides in psychiatric patients - PubMed. (n.d.).

- Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? - PubMed. (2024, October 30).

- Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed. (2012, May 15).

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC. (2016, November 21).

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

- A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals - Benchchem. (n.d.).

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19).

Sources

- 1. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Procurement of 2-(Piperidin-4-yloxy)benzamide: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide is designed for researchers, chemists, and professionals in drug development, providing a comprehensive overview of the synthesis and sourcing of 2-(Piperidin-4-yloxy)benzamide and its close structural analogs. While direct commercial sources for this compound are not readily identifiable, this guide offers a detailed, field-proven methodology for its synthesis, alongside procurement information for key precursors and a closely related, commercially available isomer, 4-(Piperidin-4-yloxy)benzamide.

Introduction: A Tale of Two Isomers

This compound is a molecule of interest in medicinal chemistry, featuring a piperidine ring linked via an ether to a benzamide moiety. This structural motif is present in a variety of biologically active compounds. However, a thorough investigation of the chemical supplier landscape reveals a significant challenge in directly procuring this specific constitutional isomer.

In contrast, its regioisomer, 4-(Piperidin-4-yloxy)benzamide (CAS 609781-30-8) , is commercially available from several suppliers.[1][2] This guide will address both the synthetic route to the target molecule, this compound, and provide supplier and pricing information for its more accessible 4-substituted counterpart.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process: a nucleophilic aromatic substitution to form the ether linkage, followed by the deprotection of the piperidine nitrogen. This strategy relies on readily available starting materials, namely N-Boc-4-hydroxypiperidine and 2-fluorobenzamide.

Synthetic Workflow

The proposed synthetic pathway is outlined below. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent side reactions during the ether formation step.[3]

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((2-carbamoylphenyl)oxy)piperidine-1-carboxylate

-

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Add a solution of 2-fluorobenzamide (1.1 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the product from Step 1 (1.0 eq.) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% v/v) or 4M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (trifluoroacetate or hydrochloride).

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.

Procurement of the Isomer: 4-(Piperidin-4-yloxy)benzamide

For research applications where the 4-substituted isomer is a viable alternative, several suppliers offer this compound. The table below summarizes the available information on suppliers and pricing.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Synblock | 609781-30-8 | >98% | Inquire | Inquire |

| BLDpharm | 609781-30-8 | Inquire | Inquire | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Sourcing of Key Starting Materials

The economic viability of the proposed synthesis depends on the cost and availability of the starting materials. Below is a summary of suppliers for the key precursors.

| Starting Material | Supplier | Purity |

| N-Boc-4-hydroxypiperidine | Benchchem, Sigma-Aldrich | >98% |

| 2-Fluorobenzamide | Sigma-Aldrich, Combi-Blocks | >97% |

Conclusion

While this compound is not a readily available catalog chemical, this guide provides a robust and detailed synthetic protocol for its preparation from common starting materials. For researchers whose work can accommodate a structural isomer, 4-(Piperidin-4-yloxy)benzamide offers a commercially available alternative. The provided information on suppliers for both the isomer and the necessary precursors for the custom synthesis of the target molecule will aid researchers in their procurement and experimental planning.

References

Sources

Methodological & Application

Application Note: 2-(Piperidin-4-yloxy)benzamide as a Privileged Intermediate for Tropomyosin Receptor Kinase (Trk) Inhibitor Synthesis

Introduction & Biological Rationale

The Tropomyosin receptor kinase (Trk) family—comprising TrkA, TrkB, and TrkC—plays a fundamental role in neurobiology and oncology. Activated by neurotrophins such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), Trk signaling regulates cell survival, proliferation, and pain sensitization[1]. Dysregulation of this pathway, particularly through NTRK gene fusions, is a primary driver in various adult and pediatric solid tumors. Furthermore, the NGF/TrkA axis is a validated target for treating chronic and neuropathic pain[2].

The design of modern pan-Trk inhibitors (e.g., PF-06273340) frequently utilizes the 2-(piperidin-4-yloxy)benzamide scaffold[2]. This intermediate is highly valued in medicinal chemistry for several reasons:

-

Physicochemical Optimization: The basic piperidine nitrogen significantly improves aqueous solubility and allows for stable salt formation (e.g., hydrochloride salts), which is critical for oral bioavailability.

-

Target Engagement: The ether linkage provides the necessary conformational flexibility, while the benzamide moiety acts as a critical hydrogen bond donor/acceptor pair within the DFG-out or hinge region of the Trk kinase domain[3].

-

Vectorization: The secondary amine of the piperidine ring serves as an ideal synthetic handle for late-stage diversification via amide coupling or reductive amination.

Fig 1: Trk signaling pathway and pharmacological blockade by pan-Trk inhibitors.

Synthetic Strategy and Workflow

The synthesis of this compound relies on a robust three-step sequence: a Mitsunobu etherification to establish the core C-O bond, followed by acidic deprotection of the piperidine nitrogen, and finally, an amide coupling to append the desired pharmacophore.

Fig 2: Three-step synthetic workflow from salicylamide to final pan-Trk inhibitor.

Experimental Protocols

Protocol A: Mitsunobu Etherification

Objective: Form the aryl ether linkage between salicylamide and the piperidine ring.

-

Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with salicylamide (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M).

-

Activation: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15–20 minutes.

-

Causality: The Mitsunobu reaction is selected over Nucleophilic Aromatic Substitution (SₙAr) because the salicylamide aromatic ring lacks the strong electron-withdrawing groups required to activate the ortho-position. Dropwise addition of DIAD controls the highly exothermic formation of the betaine intermediate, preventing the thermal decomposition of reagents and minimizing the formation of hydrazine byproducts.

-

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

-

Workup (Self-Validating): Quench with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The presence of a white precipitate (triphenylphosphine oxide) during concentration is a visual confirmation of a successful Mitsunobu coupling.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the Boc-protected ether.

Protocol B: Boc Deprotection

Objective: Unmask the secondary amine to yield the active this compound intermediate.

-

Preparation: Dissolve the Boc-protected ether in Dichloromethane (DCM) to achieve a 0.5 M concentration[4].

-

Cleavage: Cool to 0 °C and slowly add Trifluoroacetic Acid (TFA) (10.0 eq).

-

Causality: TFA provides a rapid, clean cleavage of the tert-butyloxycarbonyl (Boc) group via an E1-type elimination. This generates isobutylene and carbon dioxide as gaseous byproducts, effectively driving the reaction to completion according to Le Chatelier's principle.

-

-

Reaction: Stir at room temperature for 2 hours.

-

Workup (Self-Validating): Concentrate in vacuo to remove excess TFA. Partition the resulting viscous residue between EtOAc and 1N aqueous NaHCO₃. Critical Step: Check the pH of the aqueous layer; it must be >8. If it is acidic, the piperidine remains protonated (as a TFA salt) and will be lost in the aqueous wash. A basic pH ensures the piperidine is free-based and partitions entirely into the organic layer[4].

-

Isolation: Extract, dry over Na₂SO₄, and concentrate to yield the pure this compound.

Protocol C: COMU-Mediated Amide Coupling for Trk Inhibitor Assembly

Objective: Couple the intermediate to an aryl/heteroaryl acetic acid (e.g.,[5-(trifluoromethoxy)pyridin-2-yl]acetic acid) to form the final inhibitor.

-

Preparation: In a dry vial, dissolve the target carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous DMF (0.1 M)[2].

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq).

-

Causality: A large excess of DIPEA is required to ensure the secondary amine of the piperidine remains completely free-based and to neutralize the acidic Oxyma byproduct generated by the coupling reagent.

-

-

Coupling: Add COMU (1.1 eq) in one single portion.

-

Causality: COMU is prioritized over traditional reagents like HATU or EDC/HOBt for this step. COMU rapidly forms an active Oxyma ester, which exhibits superior reactivity toward sterically hindered secondary amines (like the piperidine ring) while eliminating the risk of explosive byproducts associated with benzotriazole-based reagents[2].

-

-

Reaction: Stir at room temperature for 2 hours. Monitor conversion via LC-MS.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry, concentrate, and purify via preparative HPLC.

Analytical & Quality Control Data

To ensure the integrity of the this compound intermediate before proceeding to late-stage coupling, the following analytical specifications should be met:

| Parameter | Expected Value / Specification | Analytical Method | Purpose & Rationale |

| Appearance | White to off-white solid | Visual Inspection | Initial qualitative assessment of purity. |

| Mass Spectrometry | [M+H]⁺ = 221.1 m/z | LC-MS (ESI+) | Confirms the molecular weight of the free base. |

| Structural Integrity | Characteristic ether CH multiplet at ~4.5 ppm; Piperidine CH₂ multiplets at 1.5–2.0 ppm. | ¹H NMR (400 MHz, DMSO-d₆) | Verifies the regiochemistry of the ether linkage and complete removal of the Boc tert-butyl peak (~1.4 ppm). |

| Chemical Purity | > 98.0% | HPLC (UV at 254 nm) | Ensures no unreacted salicylamide or PPh₃O carries over, which would poison downstream couplings. |

References

-

Skerratt, S. E., et al. "The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain." Journal of Medicinal Chemistry, 2016, 59(22), 10084-10099.

-

Pfizer Inc. "N-acylpiperidine ether tropomyosin-related kinase inhibitors." Patent WO2015092610A1, 2015.

-

Zhao, X., et al. "Stat3 inhibitor." Patent WO2014113467A1, 2014.

-

RCSB Protein Data Bank. "Crystal structure of TrkA in complex with PF-06273340 (PDB ID: 5JFX)." RCSB PDB, 2017.

Sources

Application Notes & Protocols for the Development of STAT3 Inhibitors Utilizing a 2-(Piperidin-4-yloxy)benzamide Scaffold

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and differentiation.[1][2] Its persistent activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 2-(piperidin-4-yloxy)benzamide scaffold in the design, synthesis, and evaluation of novel STAT3 inhibitors. We will delve into the rationale behind targeting STAT3, the strategic advantage of this particular chemical scaffold, and provide detailed, field-proven protocols for the development and characterization of potent and selective STAT3 inhibitors.

The Rationale for Targeting STAT3 in Oncology

The STAT3 signaling pathway is a crucial intracellular cascade that transduces signals from cytokines and growth factors.[3] In normal physiological conditions, STAT3 activation is transient and tightly regulated.[2] However, in a vast number of malignancies, STAT3 is constitutively activated, leading to the transcription of genes involved in tumorigenesis, including those promoting cell cycle progression, preventing apoptosis, and driving metastasis.[1][2][4][5] This aberrant, persistent activation of STAT3 is not just a consequence of malignant transformation but is often a driving force, making its inhibition a highly attractive strategy for cancer therapy.[2][3]

The STAT3 Signaling Cascade: A Visualization

The canonical STAT3 signaling pathway is initiated by the binding of ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their corresponding cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins at a critical tyrosine residue (Tyr705).[6] Phosphorylated STAT3 monomers then dimerize via reciprocal SH2 domain interactions, translocate to the nucleus, and bind to specific DNA response elements to regulate gene expression.[3][5][6]

Caption: The canonical STAT3 signaling pathway.

The this compound Scaffold: A Privileged Structure

The this compound core represents a versatile and "privileged" scaffold in medicinal chemistry. Its structural features, including a hydrogen bond donor and acceptor in the benzamide moiety and a modifiable piperidine ring, allow for the creation of diverse chemical libraries with the potential for high-affinity interactions with biological targets. While not extensively documented specifically for STAT3 inhibition, its successful application in developing inhibitors for other targets suggests its potential for creating novel STAT3 inhibitors.[7][8][9] The piperidine moiety can be functionalized to explore different chemical spaces and optimize pharmacokinetic properties, while the benzamide portion can engage in crucial interactions within the STAT3 protein, for instance, at the SH2 domain, which is critical for dimerization.

Experimental Protocols

Synthesis of this compound Derivatives

The following is a representative, multi-step protocol for the synthesis of this compound derivatives. This scheme is adaptable, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Workflow for Synthesis of this compound Derivatives

Caption: General synthetic workflow for derivatives.

Step-by-Step Protocol:

-

Mitsunobu Reaction: To a solution of a substituted 2-hydroxybenzamide (1.0 eq) and N-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 eq) followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD) (1.5 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the N-Boc protected this compound intermediate.

-

Boc Deprotection: Dissolve the product from Step 1 in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-4 hours. Monitor by TLC. Upon completion, concentrate the reaction mixture to dryness to obtain the hydrochloride or trifluoroacetate salt of the this compound intermediate.

-

Functionalization of the Piperidine Nitrogen:

-

Amide Coupling: To a solution of the deprotected intermediate from Step 2 (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 12-24 hours.[10]

-

Reductive Amination: To a solution of the deprotected intermediate from Step 2 (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent like methanol or dichloroethane, add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) and a catalytic amount of acetic acid. Stir at room temperature for 12-24 hours.

-

-

Purification: Purify the final product by column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation of STAT3 Inhibition

A tiered approach is recommended for evaluating the inhibitory activity of the synthesized compounds.

3.2.1. Primary Screening: STAT3-Dependent Luciferase Reporter Assay

This cell-based assay provides a functional readout of STAT3 transcriptional activity.[11][12][13][14]

Protocol:

-

Cell Culture: Plate HEK293T or a cancer cell line with a stably integrated STAT3-responsive luciferase reporter construct (e.g., containing the sis-inducible element, SIE) in a 96-well plate.

-

Compound Treatment: The following day, treat the cells with varying concentrations of the test compounds for 1-2 hours. Include a known STAT3 inhibitor (e.g., Stattic) as a positive control and DMSO as a vehicle control.

-

STAT3 Activation: Stimulate the cells with a STAT3 activator, such as IL-6 (20 ng/mL), for 6-8 hours.[14]

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase signal to a co-transfected Renilla luciferase signal (for transfection efficiency) or to cell viability. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the STAT3-dependent luciferase activity.

3.2.2. Secondary Assay: Fluorescence Polarization (FP) Assay for Direct STAT3 Binding

This biochemical assay determines if a compound directly binds to the STAT3 SH2 domain, thereby inhibiting its dimerization.[15][16]

Protocol:

-

Reagents: Recombinant human STAT3 protein and a fluorescein-labeled phosphopeptide probe that binds to the STAT3 SH2 domain.

-

Assay Setup: In a 384-well plate, incubate recombinant STAT3 protein with varying concentrations of the test compound.

-

Probe Addition: Add the fluorescently labeled phosphopeptide probe to the wells.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader.

-

Data Analysis: A decrease in fluorescence polarization indicates that the test compound is displacing the fluorescent probe from the STAT3 SH2 domain. Calculate the IC50 value from the dose-response curve.

Table 1: Comparison of In Vitro STAT3 Inhibition Assays

| Assay | Principle | Throughput | Information Provided |

| Luciferase Reporter Assay | Measures STAT3 transcriptional activity in cells. | High | Functional inhibition of the STAT3 pathway. |

| Fluorescence Polarization | Measures direct binding to the STAT3 SH2 domain. | High | Direct target engagement and mechanism of action. |

| ELISA-based DNA Binding Assay | Measures the ability of activated STAT3 to bind to its DNA consensus sequence. | Medium-High | Inhibition of STAT3-DNA interaction.[15] |

Cell-Based Assays for Antitumor Activity

Promising compounds from in vitro screens should be further evaluated in cancer cell lines with constitutively active STAT3.

3.3.1. Cell Viability/Proliferation Assay (MTS/MTT Assay)

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) in 96-well plates.

-

Compound Treatment: Treat cells with a serial dilution of the test compounds for 72 hours.

-

Assay: Add MTS or MTT reagent and incubate according to the manufacturer's protocol.

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

3.3.2. Western Blot Analysis for STAT3 Phosphorylation

This assay directly measures the phosphorylation status of STAT3.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

Analysis: Quantify the band intensities to determine the reduction in STAT3 phosphorylation.

3.3.3. Apoptosis Assay (Annexin V/PI Staining)

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at its GI50 concentration for 24-48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Efficacy Studies

Lead compounds should be evaluated in animal models of cancer.

Protocol:

-

Xenograft Model: Implant human cancer cells with high STAT3 activity subcutaneously into immunodeficient mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume and body weight regularly.

-

Pharmacodynamic (PD) Analysis: At the end of the study, excise the tumors and analyze for biomarkers of STAT3 inhibition (e.g., p-STAT3 levels by Western blot or immunohistochemistry).

-

Toxicity Assessment: Monitor the animals for any signs of toxicity.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the above assays will be crucial for establishing a robust SAR.

Logical Flow for SAR-driven Optimization

Caption: Iterative cycle for lead optimization.

Table 2: Hypothetical SAR Data for this compound Analogs

| Compound ID | R1 (Benzamide) | R2 (Piperidine) | STAT3 Luciferase IC50 (µM) | Cell Viability GI50 (µM) |

| Scaffold | H | H | > 50 | > 50 |

| Ex-1 | 4-Cl | H | 15.2 | 25.8 |

| Ex-2 | H | Benzyl | 8.9 | 12.3 |

| Ex-3 | 4-Cl | Benzyl | 0.5 | 1.2 |

| Ex-4 | 4-F | Benzyl | 1.1 | 2.5 |

| Ex-5 | 4-Cl | 4-Fluorobenzyl | 0.2 | 0.8 |

This hypothetical data suggests that a 4-chloro substituent on the benzamide ring and a benzyl or substituted benzyl group on the piperidine nitrogen are favorable for potent STAT3 inhibition and cellular activity.

Conclusion

The development of small molecule inhibitors targeting STAT3 holds immense promise for cancer therapy. The this compound scaffold provides a robust and versatile starting point for the design and synthesis of novel STAT3 inhibitors. The detailed protocols and strategic workflows outlined in this document offer a comprehensive guide for researchers to navigate the complex process of drug discovery, from initial synthesis to in vivo validation. A systematic and iterative approach, grounded in rigorous biological evaluation and insightful SAR analysis, will be paramount to the successful development of clinically viable STAT3 inhibitors based on this promising scaffold.

References

-

Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC. Available at: [Link]

-

The Role of STAT3 in Cancer Development and Progression | 2024, Volume 5 - Issue 4. Available at: [Link]

-

STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects. Available at: [Link]

-

Editorial: The role of STAT3 signaling pathway in tumor progression - Frontiers. Available at: [Link]

-

STAT3 Signaling in Cancer - SCIRP. Available at: [Link]

-

Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PMC. Available at: [Link]

-

Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC. Available at: [Link]

-

Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. Available at: [Link]

-

Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC. Available at: [Link]

-

Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PubMed. Available at: [Link]

-

Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC. Available at: [Link]

-

Strategies and Approaches of Targeting STAT3 for Cancer Treatment - ACS Publications. Available at: [Link]

-

Identification of a New Series of STAT3 Inhibitors by Virtual Screening | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

-

Cellular system for screening of compounds inhibiting STAT3... - ResearchGate. Available at: [Link]

-

Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - Frontiers. Available at: [Link]

-

Applying Small Molecule Signal Transducer and Activator of Transcription-3 (STAT3) Protein Inhibitors as Pancreatic Cancer Therapeutics - AACR Journals. Available at: [Link]

-

Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma - ResearchGate. Available at: [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. Available at: [Link]

-

Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy - PMC. Available at: [Link]

-

Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed. Available at: [Link]

-

STAT3 inhibitors currently in clinical development according to . Available at: [Link]

-

Abstract 4880: Novel nano-molar small-molecule STAT3 inhibitor series with antitumor activities against human breast cancer - AACR Journals. Available at: [Link]

-

Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models - MDPI. Available at: [Link]

-

Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Available at: [Link]

-

Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?. Available at: [Link]

-

Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment | ACS Central Science. Available at: [Link]

-

2-piperidin-4-yl-1h-benzoimidazole cas:38385-95-4. Available at: [Link]

-

Discovery of Novel STAT3 Small Molecule Inhibitors via in Silico Site-Directed Fragment-Based Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem. Available at: [Link]

-

Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed. Available at: [Link]

-

Development of new N-arylbenzamides as STAT3 dimerization inhibitors - SciSpace. Available at: [Link]

-

Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. Available at: [Link]

-

A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor Growth in Hepatocellular Carcinoma by Upregulating β-TrCP E3 Ubiquitin Ligase - PMC. Available at: [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. Available at: [Link]

-

Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed. Available at: [Link]

- WO2009149192A1 - Stat3 inhibitors - Google Patents.

-

New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - MDPI. Available at: [Link]

-

Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site | ChemRxiv. Available at: [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. Available at: [Link]

Sources

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jebms.org [jebms.org]

- 3. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 4. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

Application Notes and Protocols for the 2-(Piperidin-4-yloxy)benzamide Scaffold as a Novel Class of N-Myristoyltransferase (NMT) Inhibitors

Introduction: Targeting a Fundamental Process in Pathogens

N-Myristoyltransferase (NMT), a ubiquitous eukaryotic enzyme, catalyzes the irreversible co- and post-translational attachment of the 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a multitude of substrate proteins. This lipid modification, termed N-myristoylation, is critical for the proper localization, stability, and function of proteins involved in a vast array of cellular processes, including signal transduction, membrane targeting, and organelle assembly.[1][2] The essentiality of NMT for the viability of various pathogens, including the protozoan parasites responsible for malaria (Plasmodium spp.), human African trypanosomiasis (Trypanosoma brucei), and leishmaniasis (Leishmania spp.), has positioned it as a high-value target for the development of novel anti-infective agents.[2][3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of the 2-(piperidin-4-yloxy)benzamide scaffold as a promising foundation for the design and evaluation of potent and selective NMT inhibitors. While direct literature on this specific benzamide scaffold is emerging, we will draw upon established principles and data from structurally related scaffolds, such as the well-characterized 3-(piperidin-4-yloxy)benzo[b]thiophene core, to provide robust protocols and insights.[1][5][6]

The this compound Scaffold: A Privileged Motif for NMT Inhibition

The this compound scaffold incorporates key structural features that are hypothesized to confer high-affinity binding to the peptide-binding pocket of NMT. The core concept revolves around mimicking the N-terminal glycine of substrate peptides and establishing critical interactions with conserved residues within the enzyme's active site.

A crucial interaction for many potent NMT inhibitors is the formation of an ionic bond between a basic amine and the C-terminal carboxylate of the enzyme (e.g., Leu410 in P. vivax NMT).[6] The piperidine moiety in the this compound scaffold provides a basic nitrogen atom, poised to engage in this key electrostatic interaction. The benzamide core serves as a rigid scaffold to orient the piperidine and allows for diverse substitutions to optimize potency, selectivity, and pharmacokinetic properties.

The general structure of the scaffold is as follows:

Where R1 and R2 represent points for chemical modification to explore the structure-activity relationship (SAR).

Mechanism of Action: Disrupting Protein Lipidation

NMT inhibitors based on the this compound scaffold are designed to be competitive inhibitors with respect to the protein/peptide substrate. By occupying the peptide-binding pocket, these small molecules prevent the cognate substrate proteins from accessing the catalytic site, thereby inhibiting their N-myristoylation.

The consequences of NMT inhibition are pleiotropic and catastrophic for the pathogen. In Plasmodium falciparum, for instance, inhibition of NMT has been shown to disrupt the formation of the inner membrane complex, a critical organelle for parasite motility and host cell invasion, leading to parasite death.[7] This multi-faceted impact on essential cellular processes underscores the therapeutic potential of targeting NMT.

Caption: Mechanism of NMT inhibition by the this compound scaffold.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel NMT inhibitors based on the this compound scaffold.

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general synthetic route, which can be adapted based on the desired substitutions (R1 and R2).

Caption: General synthetic workflow for this compound derivatives.

Materials:

-

2-Fluorobenzonitrile or a suitable 2-halobenzoic acid derivative

-

N-Boc-4-hydroxypiperidine

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Desired amine (for amide bond formation)

-

Coupling agents (e.g., HATU, HOBt, EDCI)

-

Base (e.g., DIPEA)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Appropriate aldehyde or acyl chloride for R2 modification

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

-

Synthesis of the Piperidin-4-yloxy benzonitrile intermediate:

-

To a solution of N-Boc-4-hydroxypiperidine in anhydrous DMF, add NaH portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add 2-fluorobenzonitrile and heat the reaction to 80-100 °C, monitoring by TLC or LC-MS until completion.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by flash chromatography.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the benzonitrile intermediate in a mixture of THF and water.

-

Add an excess of LiOH and heat the reaction until the nitrile is fully hydrolyzed to the carboxylic acid.

-

Acidify the reaction mixture and extract the carboxylic acid product.

-

-

Amide Coupling:

-

Dissolve the carboxylic acid in a suitable solvent (e.g., DMF or DCM).

-

Add the desired amine, coupling agents (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction and purify the N-Boc protected final compound by flash chromatography.

-

-

Deprotection of the Piperidine:

-

Dissolve the N-Boc protected compound in DCM.

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir at room temperature until the deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure to yield the final compound, typically as a salt.

-

-

(Optional) N-Alkylation/Acylation of the Piperidine:

-

The deprotected piperidine can be further functionalized by reacting with an appropriate aldehyde via reductive amination or with an acyl chloride to introduce various R2 groups.

-

Note: All reaction steps should be performed under an inert atmosphere (e.g., nitrogen or argon) where necessary. Purification and characterization (e.g., NMR, MS) should be performed at each step to ensure the identity and purity of the intermediates and final products.

Protocol 2: In Vitro NMT Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the IC50 value of a test compound against a purified NMT enzyme.

Principle: The assay measures the production of Coenzyme A (CoA), a product of the myristoylation reaction, using a thiol-reactive fluorescent probe.

Materials:

-

Recombinant NMT enzyme (e.g., P. falciparum, T. brucei, L. major, or human NMT1/2)

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a known substrate peptide for the specific NMT)

-

Fluorescent probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin, CPM)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)

-

Test compounds dissolved in DMSO

-

96-well or 384-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations.

-

Prepare working solutions of NMT enzyme, myristoyl-CoA, and peptide substrate in assay buffer.

-

Prepare a working solution of the CPM probe in assay buffer.

-

-

Assay Setup:

-

In the wells of the microplate, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the NMT enzyme to all wells except the negative controls.

-

Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiate the Reaction:

-

Add a mixture of myristoyl-CoA and the peptide substrate to all wells to start the enzymatic reaction.

-

-

Reaction and Detection:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the CPM probe solution. The probe will react with the CoA produced, generating a fluorescent signal.

-

Incubate for a further 15 minutes to allow the fluorescent signal to develop.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~390/460 nm for CPM).

-

Subtract the background fluorescence (negative control) from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.

-

Protocol 3: In Vitro Anti-parasitic Activity Assay (Cell-Based)

This protocol is for determining the EC50 value of a test compound against the growth of a parasite in culture. The example provided is for the blood stage of Plasmodium falciparum.

Principle: The assay measures the inhibition of parasite proliferation, often by quantifying parasite DNA or enzymatic activity.

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strain) maintained in human erythrocytes.

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

-

Test compounds dissolved in DMSO.

-

96-well microplates.

-

SYBR Green I dye or a lactate dehydrogenase (LDH) assay kit.

-

Lysis buffer.

-

Plate reader (fluorescence or absorbance).

Procedure:

-

Prepare Parasite Culture:

-

Synchronize the parasite culture to the ring stage.

-